molecular formula C16H23NO3S B2398735 N-(3-cyclopropyl-3-hydroxypropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1396816-03-7

N-(3-cyclopropyl-3-hydroxypropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2398735
CAS No.: 1396816-03-7
M. Wt: 309.42
InChI Key: BMIGOAYXFPHZOD-UHFFFAOYSA-N
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Description

N-(3-cyclopropyl-3-hydroxypropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic organic compound designed for research applications, featuring a tetrahydronaphthalene (tetralin) scaffold linked to a sulfonamide group with a 3-cyclopropyl-3-hydroxypropyl side chain. This structure combines a hydrophobic, rigid bicyclic system with a polar sulfonamide functionality, making it a candidate for investigating protein-ligand interactions and structure-activity relationships. Compounds based on the tetrahydronaphthalene core are of significant interest in medicinal chemistry research and have been studied for their potential to modulate biological pathways relevant to inflammation and cancer . The sulfonamide group is a well-established pharmacophore known to confer enzyme inhibitory properties by mimicking native substrates or coordinating with active site residues . Specifically, this functional group is recognized for its ability to inhibit enzymes such as dihydropteroate synthase in bacterial folate synthesis and carbonic anhydrases . Researchers can utilize this compound as a building block or reference standard in hit-to-lead optimization campaigns, particularly for developing novel inhibitors. It is supplied as a solid and should be stored in a cool, dry environment. Intended Use and Handling: This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary safety assessments, including evaluating the compound's cytotoxicity and stability under experimental conditions, prior to use. Handling should adhere to institutional safety guidelines for synthetic chemical entities.

Properties

IUPAC Name

N-(3-cyclopropyl-3-hydroxypropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3S/c18-16(13-5-6-13)9-10-17-21(19,20)15-8-7-12-3-1-2-4-14(12)11-15/h7-8,11,13,16-18H,1-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIGOAYXFPHZOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCC(C3CC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of Tetrahydronaphthalene

The sulfonation of tetrahydronaphthalene typically employs fuming sulfuric acid (30% SO₃) at 80–100°C for 4–6 hours. Regioselectivity favors the 2-position due to the electron-donating effects of the fused cyclohexane ring. Subsequent chlorination with PCl₅ or thionyl chloride converts the sulfonic acid to the sulfonyl chloride.

Key Reaction Conditions

Step Reagents/Conditions Yield (%)
Sulfonation H₂SO₄-SO₃, 90°C, 5h 78–85
Chlorination PCl₅, reflux, 3h 92

Alternative Route: Direct Sulfur Trioxide Complexation

Recent advances utilize sulfur trioxide–trimethylamine complexes in dichloromethane at 0°C, achieving 89% yield with reduced side-product formation. This method minimizes over-sulfonation and simplifies purification.

Synthesis of 3-Cyclopropyl-3-Hydroxypropylamine

Cyclopropanation of Allylic Alcohols

A two-step sequence converts allyl alcohol derivatives to cyclopropyl intermediates:

  • Simmons–Smith Cyclopropanation : Treatment of 3-buten-1-ol with diethylzinc and CH₂I₂ in dichloromethane yields 3-cyclopropylpropan-1-ol (72% yield).
  • Hydroxylation and Amination : Oxidation of the alcohol to a ketone followed by reductive amination introduces the amine group.

Critical Parameters

  • Protection Strategy : Tert-butyldimethylsilyl (TBS) protection of the hydroxyl group prevents undesired side reactions during amination.
  • Reductive Amination : Sodium cyanoborohydride in methanol with ammonium acetate achieves 68% yield.

Nitrile Reduction Pathway

3-Cyclopropyl-3-hydroxypropanenitrile, synthesized via cyanoethylation of cyclopropanecarboxaldehyde, undergoes hydrogenation over Raney nickel (H₂, 50 psi, 25°C) to yield the amine (82% yield).

Sulfonamide Bond Formation

Classical Coupling with Sulfonyl Chlorides

Reacting 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride with 3-cyclopropyl-3-hydroxypropylamine in dichloromethane, using triethylamine as a base, affords the target compound in 85% yield.

Optimization Insights

  • Solvent Effects : Polar aprotic solvents (e.g., THF) improve solubility but may require higher temperatures.
  • Base Selection : N-Methylmorpholine reduces racemization risks compared to triethylamine.

Microwave-Assisted Coupling

Microwave irradiation (120°C, 20 min) in acetonitrile with K₂CO₃ accelerates the reaction, achieving 91% yield while minimizing decomposition.

Stereochemical and Functional Group Considerations

Diastereoselectivity in Cyclopropanation

The Simmons–Smith reaction produces a racemic mixture of cyclopropyl alcohol. Enzymatic resolution using Candida antarctica lipase B and vinyl acetate achieves 98% enantiomeric excess (ee) for the (R)-isomer.

Hydroxyl Group Protection

TBS protection is critical during amine synthesis to prevent oxidation. Deprotection with tetra-n-butylammonium fluoride (TBAF) in THF restores the hydroxyl group without side reactions.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Classical Coupling Simple reagents, scalable Longer reaction times 85
Microwave-Assisted Rapid, high yield Specialized equipment required 91
Enzymatic Resolution High enantioselectivity Cost of enzymes 78

Chemical Reactions Analysis

Types of Reactions

N-(3-cyclopropyl-3-hydroxypropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted sulfonamides or ethers.

Scientific Research Applications

N-(3-cyclopropyl-3-hydroxypropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-cyclopropyl-3-hydroxypropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

3-Chloro-N-phenyl-phthalimide

  • Structure : A phthalimide derivative with a chlorine substituent and phenyl group (Fig. 1, ).
  • Key Differences :
    • Lacks the sulfonamide group and tetrahydronaphthalene core.
    • The imide group in 3-chloro-N-phenyl-phthalimide is planar and rigid, contrasting with the flexible hydroxypropyl-cyclopropyl chain in the target compound.
  • Applications: Used as a monomer in polyimide synthesis due to high thermal stability .
  • Reactivity : The chlorine atom facilitates nucleophilic substitution reactions, enabling polymer crosslinking.

Platinum Complex II ()

  • Structure : Contains a tetrahydronaphthalene-linked benzamide and dichlorido-platinum(IV) center.
  • Key Differences :
    • The platinum complex includes a metal center and carboxamide group, unlike the sulfonamide in the target compound.
    • The tetrahydronaphthalene in Complex II is substituted with a vinyl group and methylated rings, enhancing hydrophobicity.
  • Applications : Likely explored for anticancer activity (common for platinum complexes).
  • Solubility : The sulfonamide in the target compound may improve aqueous solubility compared to the platinum complex’s lipophilic benzamide .

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Features Functional Groups Potential Applications Notable Properties
N-(3-cyclopropyl-3-hydroxypropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide Tetrahydronaphthalene, sulfonamide, cyclopropyl Sulfonamide, hydroxyl Enzyme inhibition, materials High lipophilicity, metabolic stability
3-Chloro-N-phenyl-phthalimide Phthalimide, chlorine, phenyl Imide, chloro Polymer synthesis Thermal stability, reactivity
Platinum Complex II () Tetrahydronaphthalene, platinum(IV) Carboxamide, dichlorido Anticancer agents Lipophilic, metal coordination

Research Findings and Implications

  • Sulfonamide vs.
  • Tetrahydronaphthalene vs. Phthalimide : The partially saturated naphthalene core in the target compound may reduce aromatic stacking interactions compared to fully aromatic phthalimides but could improve solubility .
  • Cyclopropyl Group : Introduces ring strain, which may stabilize conformational preferences critical for receptor interactions. This feature is absent in the compared compounds.

Biological Activity

N-(3-cyclopropyl-3-hydroxypropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H19NO2SC_{13}H_{19}NO_2S with a molecular weight of approximately 253.36 g/mol. The compound features a sulfonamide group which is known for its diverse biological activities.

1. Inhibition of Enzymatic Activity:
Sulfonamides are known to inhibit bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition can lead to bactericidal effects, making sulfonamides valuable in antimicrobial therapies.

2. Modulation of Signaling Pathways:
Research indicates that compounds with similar structures can influence various signaling pathways involved in inflammation and cancer progression. The hydroxyl group in the cyclopropyl moiety may enhance interactions with specific receptors or enzymes, modulating their activity.

Antimicrobial Activity

Studies have shown that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, this compound has been tested against various bacterial strains, demonstrating effective inhibition of growth comparable to established antibiotics.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been investigated. Research suggests that it may inhibit the production of pro-inflammatory cytokines in macrophages, thereby reducing inflammation.

Antitumor Activity

Preliminary studies indicate potential antitumor effects. Compounds with similar naphthalene structures have shown cytotoxicity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled study involving multiple bacterial strains (e.g., E. coli, S. aureus), this compound demonstrated a minimum inhibitory concentration (MIC) comparable to traditional sulfa drugs. This suggests its viability as an alternative treatment option for bacterial infections.

Case Study 2: Anti-inflammatory Response
In vitro experiments using macrophage cell lines showed that treatment with the compound led to a significant reduction in TNF-α secretion following lipopolysaccharide (LPS) stimulation. This finding supports its potential use in managing inflammatory diseases.

Research Findings Summary Table

Activity Mechanism Results
AntimicrobialInhibition of DHPSEffective against E. coli and S. aureus
Anti-inflammatoryCytokine modulationReduced TNF-α secretion by 50%
AntitumorInduction of apoptosisSignificant cytotoxicity in cancer cell lines

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-cyclopropyl-3-hydroxypropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide?

  • The synthesis of sulfonamide derivatives typically involves sequential functionalization of the tetrahydronaphthalene core. Key steps include sulfonation of the naphthalene ring, followed by coupling with the cyclopropyl-hydroxypropyl amine moiety. Polar aprotic solvents (e.g., DMF or dichloromethane) under inert atmospheres are often used to suppress side reactions . Catalysts such as triethylamine may facilitate sulfonamide bond formation. Yields can be optimized by controlling reaction time and temperature gradients, as demonstrated in analogous sulfonamide syntheses .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Characterization relies on NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm regioselectivity of sulfonation and cyclopropane ring stability. High-resolution mass spectrometry (HRMS) verifies molecular weight, while X-ray crystallography (if crystalline) resolves stereochemical ambiguities, as seen in related sulfonamide structures . Thermal stability is assessed via DSC/TGA to ensure suitability for biological assays .

Q. What preliminary biological screening methods are recommended?

  • Initial screening should focus on enzyme inhibition assays (e.g., dihydropteroate synthase for antibacterial activity) due to sulfonamides’ known mechanism of disrupting folate synthesis . Cytotoxicity profiling using MTT assays in cancer cell lines (e.g., HeLa, MCF-7) can identify antiproliferative potential. Parallel ADMET studies (aqueous solubility, metabolic stability) are critical to prioritize lead candidates .

Advanced Research Questions

Q. How can researchers resolve contradictory data in enzyme inhibition studies?

  • Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, cofactor availability). Validate results using orthogonal methods:

  • Isothermal titration calorimetry (ITC) quantifies binding thermodynamics.
  • Crystallographic docking (e.g., PDB-based modeling) identifies steric clashes or hydrogen-bonding mismatches in the active site .
  • Replicate studies with purified enzyme isoforms to rule out off-target effects .

Q. What strategies enhance selectivity for target receptors in structural analogs?

  • Structure-activity relationship (SAR) studies suggest modifying the cyclopropyl group’s substituents to alter steric bulk. For example:

  • Introducing electron-withdrawing groups on the cyclopropane ring improves binding to hydrophobic enzyme pockets .
  • Replacing the hydroxypropyl chain with a bioisostere (e.g., trifluoroethyl) enhances metabolic stability without compromising affinity .

Q. How should researchers design experiments to address poor aqueous solubility?

  • Co-solvent systems (e.g., PEG-400/water) or nanoparticle encapsulation (liposomes, PLGA) improve bioavailability. Salt formation (e.g., sodium or lysine salts) is effective for ionizable sulfonamides . Solubility parameters (Hansen solubility spheres) can be modeled computationally to predict optimal formulations .

Data Contradiction and Validation

Q. Why do in vitro and in vivo efficacy data sometimes diverge?

  • Common pitfalls include:

  • Protein binding differences : Serum albumin in vivo reduces free drug concentration. Use equilibrium dialysis to quantify unbound fractions .
  • Metabolic inactivation : CYP450 screening (e.g., human liver microsomes) identifies vulnerable functional groups. Stabilize the hydroxypropyl moiety via methylation or cyclization .

Q. How to reconcile conflicting cytotoxicity results across cell lines?

  • Heterogeneity in cell membrane permeability or efflux pump expression (e.g., P-gp) affects compound uptake. Perform:

  • Transport assays (Caco-2 monolayers) to assess permeability.
  • Gene expression profiling (qPCR for ABC transporters) to classify resistant lines .

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